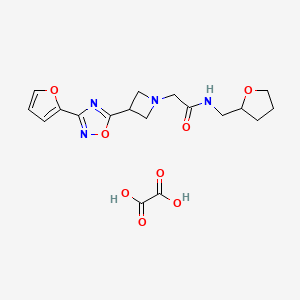

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Description

BenchChem offers high-quality 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.C2H2O4/c21-14(17-7-12-3-1-5-22-12)10-20-8-11(9-20)16-18-15(19-24-16)13-4-2-6-23-13;3-1(4)2(5)6/h2,4,6,11-12H,1,3,5,7-10H2,(H,17,21);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKFUHSJQYDTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate represents a novel class of bioactive heterocycles. Its structure incorporates a furan moiety and an oxadiazole ring, both of which are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives synthesized from similar frameworks have shown cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that compounds with oxadiazole rings can achieve inhibition rates of up to 94% at low concentrations (0.1 μM to 2 μM), comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of bacterial strains. Studies show that compounds with similar structural features exhibit activity against both Gram-positive and Gram-negative bacteria. For example, synthesized azetidin derivatives were tested for their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), revealing MIC values ranging from 4.19 µM to 13.74 µM against various strains .

Table 1: Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| AZ-5 | Staphylococcus aureus | 10 | 30 |

| AZ-20 | Escherichia coli | 8 | 24 |

| AZ-14 | Pseudomonas aeruginosa | 12 | 36 |

Antioxidant Activity

The antioxidant properties of this compound have also been explored using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds containing furan and oxadiazole moieties have demonstrated significant radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives based on the oxadiazole scaffold and evaluated their biological activities. The results indicated that compounds with higher electron-withdrawing groups exhibited enhanced anticancer activity due to increased interaction with cellular targets .

- In Vivo Studies : Preliminary in vivo studies on animal models have shown that these compounds can reduce tumor size significantly compared to controls when administered at therapeutic doses .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including those with furan substitutions, exhibit significant antimicrobial properties. For example, studies have shown that compounds featuring similar structural motifs can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The incorporation of the furan ring may enhance the lipophilicity and membrane permeability of the compounds, improving their efficacy as antimicrobial agents.

Anticancer Potential

Compounds containing oxadiazole and furan rings have been explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Further research is needed to evaluate the specific mechanisms by which this compound may exert anticancer effects.

Cholinesterase Inhibition

The potential of oxadiazole derivatives as cholinesterase inhibitors has been documented, which is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit cholinesterase can lead to increased levels of acetylcholine in the brain, enhancing cognitive function . Investigations into the structure-activity relationship (SAR) of similar compounds may provide insights into optimizing this activity.

Case Studies and Research Findings

Q & A

Q. Characterization methods :

- NMR (¹H/¹³C) to confirm regiochemistry and purity.

- HPLC for purity assessment (>95% required for biological assays).

- Mass spectrometry for molecular weight validation .

Basic: Which functional groups dictate the compound’s reactivity?

Answer:

The compound’s reactivity is governed by:

- Oxadiazole ring : Electrophilic susceptibility due to electron-deficient N-O bonds .

- Azetidine : Strain-driven nucleophilic reactivity at the nitrogen .

- Tetrahydrofuran-methyl group : Hydrophilic interactions and hydrogen-bonding potential .

Advanced: How to optimize reaction conditions for improved synthesis yield?

Answer:

- Temperature : Use reflux conditions (80–100°C) for cyclization steps to minimize side products .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance azetidine coupling efficiency .

- Catalysts : Employ triethylamine or K₂CO₃ to neutralize HCl byproducts during acetamide formation .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., molar ratios, time) to identify optimal conditions .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

- Control experiments : Compare with reference standards (e.g., diclofenac sodium for anti-inflammatory assays) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate activity contributors .

- Statistical analysis : Use ANOVA to assess significance of contradictory results .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cyclooxygenase-2) .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Corolate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .

Basic: What analytical methods confirm purity and structure?

Answer:

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- FT-IR : Identify key bands (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

Advanced: How to design SAR studies for derivatives?

Answer:

Vary substituents : Synthesize analogs with different aryl groups (e.g., 4-chlorophenyl vs. 4-methylphenyl) on the oxadiazole .

Assay selection : Test in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent inflammation models) .

Data analysis : Use clustering algorithms to group compounds by activity profiles .

Advanced: How to stabilize the compound under experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- pH stability : Avoid buffers outside pH 6–8; use phosphate-buffered saline for biological assays .

- Lyophilization : Freeze-dry for long-term storage in inert atmospheres .

Basic: How does this compound compare to structural analogs?

Answer:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Target Compound | Oxadiazole, azetidine, tetrahydrofuran-methyl | Dual anti-inflammatory and antimicrobial activity |

| Analog A | Thiazole instead of oxadiazole | Higher metabolic stability but reduced potency |

| Analog B | Cyclopropyl-substituted azetidine | Enhanced lipophilicity for BBB penetration |

Advanced: How to integrate computational and experimental design?

Answer:

- Virtual screening : Prioritize synthetic targets using Glide docking scores .

- Synthetic feasibility : Filter candidates by retrosynthetic accessibility (e.g., using AiZynthFinder) .

- Iterative refinement : Compare predicted vs. experimental bioactivity to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.